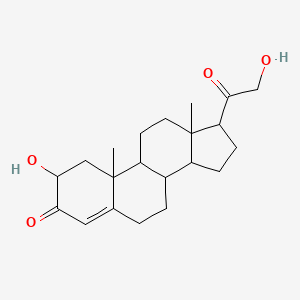
2,21-Dihydroxypregn-4-ene-3,20-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,21-Dihydroxypregn-4-ene-3,20-dione, also known as 19,21-Dihydroxypregn-4-ene-3,20-dione, is a steroid compound with the molecular formula C21H30O4 and a molecular weight of 346.4605 g/mol . It is a derivative of pregnane and is structurally related to other corticosteroids.
準備方法
Synthetic Routes and Reaction Conditions
2,21-Dihydroxypregn-4-ene-3,20-dione can be synthesized from 3β-acetoxypregn-5-en-20-one via the hypoiodite reaction. This involves the treatment of the 5α-bromo-6β-hydroxy derivative with lead tetraacetate (Pb(OAc)4) and iodine (I2) under irradiation . The intermediate 21-monoacetate is then oxidized to the 19-oxo derivative, followed by alkaline cleavage to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
2,21-Dihydroxypregn-4-ene-3,20-dione undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of carbonyl groups can produce alcohols.
科学的研究の応用
2,21-Dihydroxypregn-4-ene-3,20-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other steroid compounds.
Biology: Studied for its role in steroid metabolism and its effects on various biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of adrenal gland disorders.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of 2,21-Dihydroxypregn-4-ene-3,20-dione involves its interaction with specific molecular targets and pathways. It is known to act on the adrenal cortex, influencing the synthesis and release of corticosteroids . The compound’s effects are mediated through its binding to glucocorticoid receptors, leading to the regulation of gene expression and modulation of inflammatory responses .
類似化合物との比較
2,21-Dihydroxypregn-4-ene-3,20-dione can be compared with other similar compounds, such as:
21-Deoxycortisol:
11-Deoxycortisol: Another related compound, known for its role in the biosynthesis of cortisol.
Corticosterone: A steroid hormone involved in the regulation of energy, immune reactions, and stress responses.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.
特性
CAS番号 |
604-30-8 |
|---|---|
分子式 |
C21H30O4 |
分子量 |
346.5 g/mol |
IUPAC名 |
2-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O4/c1-20-8-7-15-13(14(20)5-6-16(20)19(25)11-22)4-3-12-9-17(23)18(24)10-21(12,15)2/h9,13-16,18,22,24H,3-8,10-11H2,1-2H3 |
InChIキー |
KYRHFGKXGJXOGD-UHFFFAOYSA-N |
正規SMILES |
CC12CCC3C(C1CCC2C(=O)CO)CCC4=CC(=O)C(CC34C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


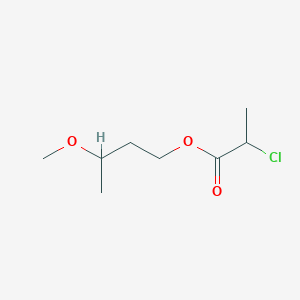
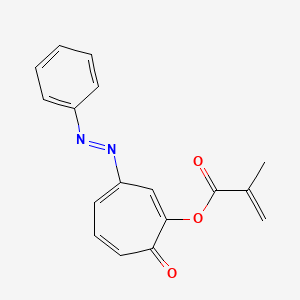

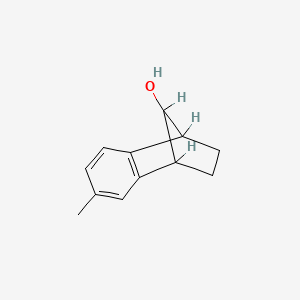
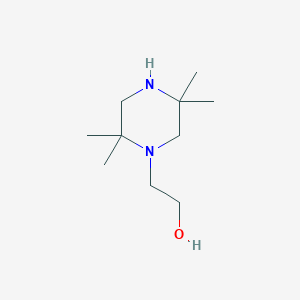
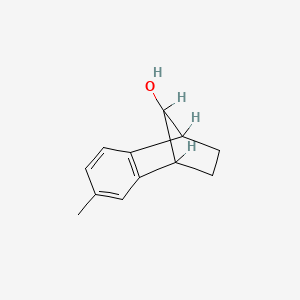
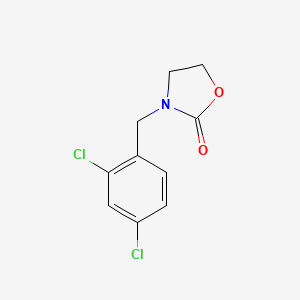
![1-Oxa-4-thiaspiro[4.5]decan-2-one](/img/structure/B14742858.png)
![ethyl 2-[N-[3-(diethylamino)propyl]anilino]-2-phenylacetate](/img/structure/B14742864.png)
![(Z)-N-[6-[[(Z)-octadec-9-enoyl]amino]hexyl]octadec-9-enamide](/img/structure/B14742867.png)
![6-[(2-Fluorophenyl)methylsulfanyl]-9-propylpurin-2-amine](/img/structure/B14742876.png)



